molecular formula C4H7NO2 B1588696 (S)-4-Methyloxazolidin-2-one CAS No. 4042-35-7

(S)-4-Methyloxazolidin-2-one

Cat. No.: B1588696
CAS No.: 4042-35-7
M. Wt: 101.1 g/mol
InChI Key: VAJFEOKPKHIPEN-VKHMYHEASA-N
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Description

(S)-4-Methyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly in the field of organic chemistry. Its unique structure, featuring a five-membered ring with both oxygen and nitrogen atoms, makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-4-Methyloxazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction of (S)-2-amino-1-butanol with phosgene or its derivatives can yield this compound under controlled conditions. The reaction typically requires a base such as triethylamine and is conducted at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as crystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Methyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound into amino alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with ketone or aldehyde groups, while reduction can produce amino alcohols.

Scientific Research Applications

(S)-4-Methyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is employed in the production of fine chemicals and pharmaceuticals, contributing to the development of new drugs and materials.

Mechanism of Action

The mechanism of action of (S)-4-Methyloxazolidin-2-one involves its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure products. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and steric interactions. These interactions influence the stereochemistry of the resulting products, making this compound a valuable tool in asymmetric synthesis.

Comparison with Similar Compounds

    ®-4-Methyloxazolidin-2-one: The enantiomer of (S)-4-Methyloxazolidin-2-one, used in similar applications but with different stereochemical outcomes.

    Oxazolidin-2-one: The parent compound without the methyl group, used in various synthetic applications.

    Thiazolidin-2-one: A sulfur-containing analog with different chemical properties and applications.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly useful in the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and fine chemicals.

Properties

IUPAC Name

(4S)-4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJFEOKPKHIPEN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429043
Record name (S)-4-Methyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4042-35-7
Record name (S)-4-Methyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4042-35-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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